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Compound of Interest

Compound Name: LDC000067

Cat. No.: B1674669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LDC000067 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1]

[2][3][4] Its targeted action on CDK9, a key regulator of transcription, makes it a valuable tool

for research in various fields, including oncology and virology.[5][6][7] This document provides

detailed application notes and protocols for the preparation and in vivo administration of

LDC000067 to support preclinical research.

Compound Information
Property Value Reference

Synonyms LDC067 [4]

CAS Number 1073485-20-7 [2][3][4][8]

Molecular Formula C18H18N4O3S [2][3][4][8]

Molecular Weight 370.43 g/mol [1][2][3][4][8]

Appearance White to off-white solid [4]

Purity ≥98% [2]

Solubility
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Solvent Solubility Notes Reference

DMSO
≥ 47 mg/mL (126.88

mM)

Hygroscopic DMSO

can reduce solubility;

use fresh DMSO.

[4]

74 mg/mL (199.76

mM)
[1][9]

Soluble to 100 mM [2]

Water Insoluble [9]

Ethanol Insoluble [9]

Mechanism of Action & Signaling Pathway
LDC000067 is an ATP-competitive inhibitor of CDK9.[3][5] CDK9, in complex with its regulatory

subunit Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb

phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), promoting transcriptional

elongation. By inhibiting CDK9, LDC000067 prevents this phosphorylation event, leading to a

reduction in the transcription of short-lived mRNAs.[5] This can induce apoptosis in cancer cells

and inhibit viral replication.[5][6][7][10]
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Mechanism of action of LDC000067.
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Intraperitoneal (IP) Injection
This protocol is based on a study evaluating the therapeutic efficacy of LDC000067 in a mouse

model of influenza virus infection.[10]

Materials:

LDC000067 powder

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Sterile 1.5 mL microcentrifuge tubes

Sterile syringes and needles

Protocol:

Stock Solution Preparation:

Prepare a stock solution of LDC000067 in DMSO. For example, to prepare a 50 mg/mL

stock, dissolve 50 mg of LDC000067 in 1 mL of fresh, high-quality DMSO.

Vortex or sonicate briefly to ensure complete dissolution.

Working Solution Preparation:

The final dosing solution should be prepared fresh on the day of administration.

Dilute the DMSO stock solution with PBS to the desired final concentration. The final

concentration of DMSO in the dosing solution should be minimized to avoid toxicity. A

common final DMSO concentration for in vivo studies is typically below 10%.

For example, to prepare a 1 mg/mL working solution with 10% DMSO, mix 20 µL of the 50

mg/mL stock solution with 980 µL of sterile PBS.

Animal Dosing:
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The reported dosage for mice is up to 160 mg/kg/day administered via intraperitoneal

injection for four consecutive days without apparent adverse effects, except for temporary

and minor body weight loss.[10] A dose of 80 mg/kg for two consecutive days was shown

to be effective and less toxic.[10]

The dosing volume will depend on the final concentration of the working solution and the

weight of the animal. For example, for a 20 g mouse receiving an 80 mg/kg dose, the total

dose is 1.6 mg. If the working solution is 1 mg/mL, the injection volume would be 1.6 mL. It

is advisable to use a more concentrated working solution to reduce the injection volume.

Safety and Toxicity:

In a toxicological evaluation, female BALB/c mice (6 weeks old) were injected

intraperitoneally with LDC000067 at a maximum dose of 160 mg/kg/day for four consecutive

days. All mice survived without any apparent adverse symptoms, such as hunching or fur

changes, during the 7-day observation period.[10]

A temporary and minor body weight loss was observed at this high dose.[10]

A 2-day treatment of 80 mg/kg was found to be significantly less toxic than a 4-day treatment

at higher doses.[10]

Oral Administration
A formulation for oral administration as a homogeneous suspension is also possible.[9]

Materials:

LDC000067 powder

Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)

Sterile tubes

Homogenizer or sonicator

Protocol:
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Preparation of Homogeneous Suspension:

A formulation of ≥5 mg/mL in CMC-Na has been reported.[9]

To prepare a 5 mg/mL suspension, weigh the appropriate amount of LDC000067 powder.

Add the required volume of CMC-Na solution.

Mix thoroughly using a vortex mixer, homogenizer, or sonicator until a uniform suspension

is achieved.

Animal Dosing:

Administer the suspension to the animals via oral gavage at the desired dosage.

The dosing volume will depend on the concentration of the suspension and the weight of

the animal.

Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using LDC000067.
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General workflow for in vivo studies with LDC000067.
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Storage and Stability
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

In Solvent: Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1

year.[4]

Shipping: The product is stable enough to be shipped at ambient temperature.[8]

Disclaimer
This document is intended for research use only and is not for human use. The provided

protocols are for guidance and may require optimization for specific experimental conditions

and animal models. Always follow institutional guidelines and safety procedures when handling

chemical compounds and conducting animal experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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